(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]
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Overview
Description
(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] is a spirocyclic compound that features a unique structure combining an indene and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, followed by a Buchwald–Hartwig amination/C–H activation reaction . These reactions are carried out under specific conditions, including the use of palladium catalysts, appropriate ligands, and controlled temperatures.
Industrial Production Methods
Industrial production of (3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole derivatives: These compounds share a similar indene structure and have been studied for their biological activities.
2,3-Dihydro-1H-inden-1-one derivatives: These compounds also feature a spirocyclic structure and have been investigated for their antimicrobial properties.
2,3-Dihydro-1H-pyrrolo[1,2-a]indole derivatives: These compounds have a similar spirocyclic framework and are used in various synthetic applications.
Uniqueness
(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] is unique due to its specific combination of an indene and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3R)-spiro[1,2-dihydroindene-3,3'-morpholine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(11)9-14-8-7-13-12/h1-4,13H,5-9H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYZYTBCVAXYOV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COCCN2)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(COCCN2)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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